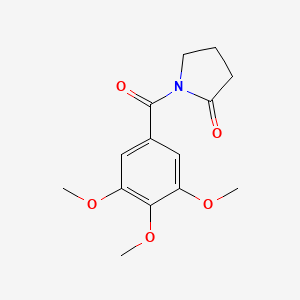

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one

Description

Key Structural Features:

- Pyrrolidin-2-one backbone : A five-membered saturated ring containing one ketone group (position 2) and one amide bond (between N1 and C2).

- Substituent : A 3,4,5-trimethoxybenzoyl group attached to the nitrogen atom (N1).

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, related compounds with structural similarities, such as 1-(3,4,5-trimethoxybenzoyl)pyrrolidine-2,5-dione (CAS 1070617), highlight the importance of precise substitution patterns in CAS assignments.

Structural Relationship to Pyrrolidinone Derivatives

Pyrrolidinone derivatives are characterized by their five-membered lactam rings, which serve as versatile scaffolds in medicinal and synthetic chemistry. The structural relationship of this compound to other pyrrolidinones can be analyzed through three key comparisons:

Table 1: Comparative Structural Features of Pyrrolidinone Derivatives

The presence of the 3,4,5-trimethoxybenzoyl group distinguishes this compound from simpler alkyl-substituted pyrrolidinones (e.g., 1,5,5-trimethylpyrrolidin-2-one) and more complex derivatives with multiple aromatic groups. The electron-rich methoxy groups on the benzoyl moiety influence the compound’s electronic properties and potential reactivity.

Comparative Analysis of Trivial vs. Systematic Naming Conventions

The naming of this compound demonstrates the precision of IUPAC nomenclature over trivial names. Below is an analysis of naming conventions for this compound and related derivatives:

Systematic Naming:

- IUPAC Priority Rules : The parent structure is pyrrolidin-2-one, with substituents listed in alphabetical order. The prefix “1-(3,4,5-trimethoxybenzoyl)” specifies the substituent’s location (N1) and structure (benzoyl group with methoxy substituents at positions 3, 4, and 5).

- Advantages : Unambiguously defines the compound’s structure, enabling accurate reproduction in synthetic workflows.

Trivial Naming:

- Example: A structurally similar compound, 1-(3,4,5-trimethoxybenzyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one , is sometimes referred to informally as a “bis-trimethoxyphenylpyrrolidinone” in research literature.

- Disadvantages : Trivial names omit critical structural details (e.g., substituent positions), leading to potential confusion.

Case Study:

The compound 1,5,5-trimethylpyrrolidin-2-one (PubChem CID 444570) is systematically named but has also been called “1-methyl-2-oxy-5,5-dimethylpyrrolidine” in older literature. This trivial name fails to specify the lactam structure (pyrrolidin-2-one) and misrepresents the substituent arrangement.

Structure

3D Structure

Properties

CAS No. |

63170-48-9 |

|---|---|

Molecular Formula |

C14H17NO5 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-one |

InChI |

InChI=1S/C14H17NO5/c1-18-10-7-9(8-11(19-2)13(10)20-3)14(17)15-6-4-5-12(15)16/h7-8H,4-6H2,1-3H3 |

InChI Key |

DTFMFTPWXDQAPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with pyrrolidin-2-one under specific conditions. One common method includes:

Esterification: 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its methoxy-substituted aromatic ring and pyrrolidinone ring. Key oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| KMnO₄ | Aqueous acidic/neutral | Hydroxylated derivatives (e.g., quinone analogs) | |

| H₂O₂ | Room temperature | Epoxidation of double bonds (hypothetical pathway) |

The trimethoxybenzoyl group enhances electron density, facilitating electrophilic aromatic substitution (e.g., hydroxylation) under oxidative conditions.

Nucleophilic Substitution

The methoxy groups on the benzoyl moiety are susceptible to nucleophilic substitution:

DFT studies confirm that nucleophilic attack occurs preferentially at the para-methoxy position due to lower activation energy .

Hydrolysis

The ester and lactam groups undergo hydrolysis under varying conditions:

Reduction

The carbonyl groups in both the benzoyl and pyrrolidinone moieties can be reduced:

| Reducing Agent | Conditions | Products | Reference |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 1-(3,4,5-Trimethoxybenzyl)pyrrolidine-2-ol | |

| NaBH₄ | Ethanol, 25°C | Partial reduction of carbonyl to secondary alcohol |

Acylation and O-Acylation

The hydroxyl group in derivatives participates in acylation:

| Acylating Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzoyl chloride | Benzene, pyridine, 50–60°C | O-acylated derivatives | 97.5% |

Notably, acyl migration (O→N) occurs under hydrogenolysis conditions, forming structural isomers .

Condensation Reactions

The lactam ring reacts with aldehydes to form hydrazones or Schiff bases:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Aromatic aldehydes | Propan-2-ol, reflux | Hydrazone derivatives (e.g., N′-benzylidene analogs) |

Interaction with Amines

Aliphatic amines induce structural rearrangements:

| Amine | Conditions | Products | Reference |

|---|---|---|---|

| Methylamine (CH₃NH₂) | Glacial acetic acid, 25°C | Pyrrolidine-2,3-dione derivatives | |

| Piperidine | THF, 5–10°C | Substituted thiazole derivatives (antitumor agents) |

Mechanistic studies reveal that amine attack at the C-3 or C-4 position of the pyrrolidinone ring drives tautomerism .

Scientific Research Applications

Medicinal Chemistry Applications

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one has been studied for its anticancer properties . Research indicates that compounds with similar structural motifs can inhibit tubulin polymerization and induce apoptosis in cancer cells. Specifically, derivatives of this compound have shown efficacy against various human cancer cell lines by disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

Case Studies in Anticancer Research

- In Vitro Studies : Several studies have demonstrated the ability of related compounds to inhibit the proliferation of cancer cells. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing significant cytotoxic effects.

- Mechanism of Action : The mechanism involves interaction with tubulin, leading to microtubule destabilization and subsequent apoptosis in tumor cells.

Organic Synthesis Applications

In organic synthesis, this compound serves as an intermediate for developing more complex molecules. It facilitates the synthesis of various pharmacologically active compounds, including potential anti-inflammatory agents.

Biological Studies

The compound is also utilized in biological studies to explore its effects on cellular pathways and protein interactions. It has been investigated for its potential as an enzyme inhibitor or receptor modulator.

Interaction Studies

Research has focused on how this compound interacts with various enzymes and receptors:

- Enzyme Inhibition : Studies suggest that the trimethoxybenzoyl group may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity linked to various physiological processes.

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and pharmacological differences between 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one and analogous compounds:

Key Observations:

Core Structure Influence: The pyrrolidin-2-one core in the target compound and 10b supports AChE inhibition, likely due to conformational flexibility mimicking natural substrates. The pyrimidine core in Trimethoprim Related Compound B shifts activity toward antibacterial targets (e.g., dihydrofolate reductase), highlighting how core structure dictates biological target .

Substituent Effects: The 3,4,5-trimethoxybenzoyl group in the target compound enhances lipophilicity, aiding blood-brain barrier penetration. However, bulkier substituents (e.g., trifluoromethyl-benzyl in 18c) may improve AChE binding affinity through hydrophobic interactions .

Activity Trends :

- Compounds 10b and 18c exhibit superior anti-Alzheimer’s activity compared to the target compound, suggesting that additional substituents (e.g., trifluoromethyl, fluorine) optimize enzyme interaction. The target compound’s "satisfactory" activity implies that the trimethoxybenzoyl group alone is insufficient for maximal efficacy .

Physicochemical and Pharmacokinetic Comparisons

- However, the trimethoxy groups may reduce aqueous solubility compared to less-substituted analogs. The pyrimidine derivative () has higher polarity due to its aromatic nitrogen atoms, favoring solubility but limiting CNS penetration compared to pyrrolidinone-based compounds .

Enzyme Binding :

- Docking studies suggest the trimethoxybenzoyl group in the target compound engages in π-π stacking with AChE’s aromatic residues (e.g., Trp286). In contrast, 18c’s trifluoromethyl group forms stronger hydrophobic interactions with the enzyme’s gorge region .

Biological Activity

1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR) based on recent studies.

This compound exhibits its biological activity primarily through the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. By disrupting this process, it induces apoptosis in cancer cells. The compound has been shown to inhibit the binding of [^3H]colchicine to tubulin by up to 98%, indicating a strong potential as an antimitotic agent .

Apoptosis Induction

The induction of apoptosis is mediated through the mitochondrial pathway. Key markers such as caspase-3 activation have been observed, demonstrating that this compound triggers programmed cell death in various cancer cell lines .

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the compound's efficacy against multiple human cancer cell lines, including HeLa (cervical), A549 (lung), and HT-29 (colon) cells. The following table summarizes the antiproliferative effects observed:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.56 | Tubulin polymerization inhibition |

| A549 | 0.77 | Apoptosis induction |

| HT-29 | 0.45 | Antiangiogenic activity |

The compound demonstrated a remarkable ability to inhibit cell growth across these lines, with IC50 values indicating potent activity .

Structure-Activity Relationships (SAR)

The structure of this compound plays a critical role in its biological activity. Research has indicated that modifications at the 2-position of the pyrrolidine ring can significantly affect its potency. For example:

- Hydrophobic substituents at the 2-position enhance binding affinity to the tubulin pocket.

- Electron-donating groups generally increase antiproliferative activity.

A study showed that replacing the pyrrolidine with a phenyl or thienyl group resulted in enhanced activity against cancer cells, suggesting that specific structural modifications can optimize therapeutic effects .

Case Studies

Several case studies have highlighted the compound's potential:

- In Vivo Efficacy : In a nude mouse model bearing HT-29 xenografts, treatment with this compound resulted in significant tumor volume reduction without observable side effects .

- Mechanistic Insights : Further biochemical assays revealed that the compound interacts with P-glycoprotein (P-gp), enhancing ATPase activity and indicating a potential role in overcoming multidrug resistance in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4,5-Trimethoxybenzoyl)pyrrolidin-2-one, and how can reaction conditions be systematically optimized?

The synthesis of pyrrolidinone derivatives often involves coupling reactions between acylating agents and pyrrolidinone precursors. For analogs like [11C]UCB-J, Suzuki-Miyaura coupling with palladium catalysts and boronic acid precursors is a robust method . Key parameters to optimize include:

Q. How can structural ambiguities in this compound be resolved using crystallographic techniques?

X-ray crystallography with programs like SHELXL is critical for resolving bond angles and torsional strain. For example:

Q. What analytical methods are recommended for purity assessment and structural validation?

- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradients for baseline separation of trimethoxybenzoyl derivatives .

- NMR : -NMR is effective for detecting fluorinated analogs, while -NMR confirms methoxy group integration .

- Mass spectrometry : High-resolution MS (HRMS) with ESI+ ionization distinguishes isotopic patterns for chlorine-containing byproducts .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data between in vitro and in vivo models for this compound be reconciled?

Discrepancies often arise from metabolic stability or blood-brain barrier (BBB) penetration. For SV2A-targeting analogs like [11C]UCB-J, dynamic PET imaging with arterial input modeling quantifies brain uptake (e.g., = 8–12 mL/cm³ in humans) . Key steps:

Q. What strategies address low crystallographic resolution (<Å) in trimethoxybenzoyl-pyrrolidinone complexes?

For poorly diffracting crystals:

- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to reduce ice formation.

- Synchrotron radiation : Use beamlines with tunable wavelengths (e.g., 0.9 Å) to enhance anomalous dispersion for methoxy groups .

- Hybrid refinements : Combine SHELXD (phase solution) with PHENIX (density modification) for ambiguous electron density maps .

Q. How do electronic effects of the 3,4,5-trimethoxybenzoyl group influence binding affinity to biological targets?

The electron-rich trimethoxy moiety enhances π-π stacking with aromatic residues in target proteins. For SV2A ligands:

Q. What experimental controls are essential for validating synaptic density measurements using radiolabeled analogs?

For [11C]UCB-J PET studies:

- Blocking studies : Co-administer 10 mg/kg levetiracetam to confirm >90% SV2A occupancy .

- Test-retest variability : Repeat scans within 28 days; acceptable ICC (intraclass correlation coefficient) is ≥0.85 for SUVR (standardized uptake value ratio) .

- Partial volume correction : Apply Müller-Gärtner method to mitigate spill-in effects from white matter .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LogP values reported for this compound?

Discrepancies in octanol-water partition coefficients (LogP = 1.8–2.5) arise from measurement methods:

Q. What causes variability in assay results for enzyme inhibition studies?

- Redox interference : The trimethoxybenzoyl group may quench fluorescent probes (e.g., NADH). Use LC-MS/MS to directly quantify substrate conversion .

- Covalent adducts : Check for Michael addition artifacts between the pyrrolidinone carbonyl and cysteine residues via MALDI-TOF .

Methodological Best Practices

10. Recommended protocols for handling air-sensitive intermediates during synthesis:

- Schlenk techniques : Use argon-purged reaction flasks for lithiation steps (e.g., LDA-mediated deprotonation) .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical degradation of methoxy groups .

11. Strategies for improving radiochemical yield in -labeling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.